

A Researcher's Guide to Validating Protein Conjugation with Atto 390 Using Spectroscopy

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Compound of Interest		
Compound Name:	Atto 390 NHS ester	
Cat. No.:	B12055625	Get Quote

An objective comparison of Atto 390 with alternative fluorescent dyes, supported by experimental protocols and data for researchers, scientists, and drug development professionals.

In bioconjugation, the precise attachment of a fluorescent dye to a protein is a critical step for a multitude of applications, from immunoassays and cellular imaging to therapeutic agent delivery. Validating this conjugation is not merely a quality control step but a fundamental requirement for reproducible and reliable experimental outcomes. Spectroscopic methods provide a rapid and quantitative means to determine the extent of this labeling.

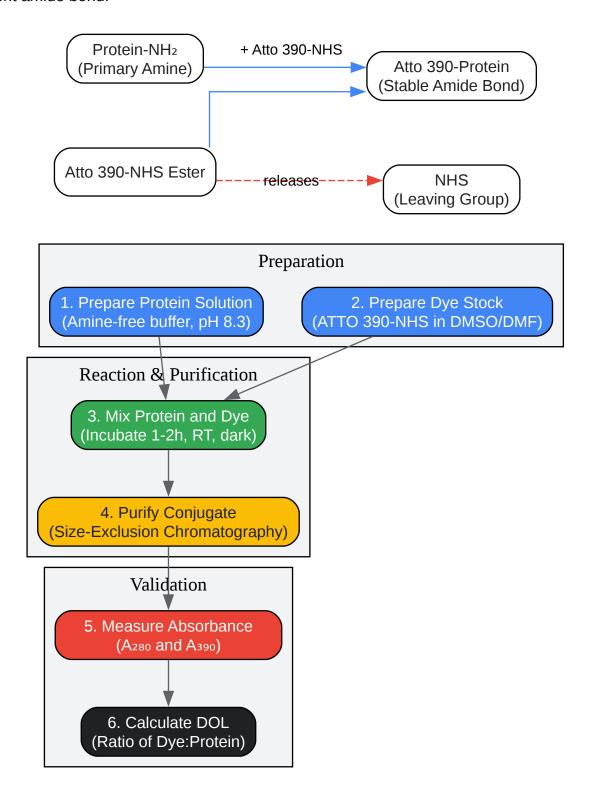
This guide focuses on the validation of protein conjugates with Atto 390, a coumarin-based fluorescent dye. Atto 390 is recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability, making it a popular choice for applications requiring sensitive detection in the blue region of the spectrum.[1][2][3][4][5] We will compare Atto 390 with other common blue-emitting dyes and provide a detailed protocol for conjugation and spectroscopic validation.

The Chemistry of Conjugation: Amine-Reactive Labeling

The most common strategy for labeling proteins involves the reaction of an amine-reactive fluorescent dye with the primary amines found on the protein. These primary amines are located at the N-terminus of the polypeptide chain and on the side chain of lysine residues. Atto



390 is frequently supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with these nucleophilic amine groups under slightly alkaline conditions (pH 8.0-9.0) to form a stable, covalent amide bond.



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